Cas no 2680661-91-8 (benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate)

Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate is a specialized carbamate derivative featuring a bromo- and chloro-substituted phenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized aromatic ring and carbamate linkage, which serve as versatile intermediates for further chemical modifications. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, enabling precise structural diversification. Its stable carbamate moiety also offers potential as a protective group for amines. The compound’s well-defined structure and purity make it suitable for applications in medicinal chemistry and material science, where tailored aromatic frameworks are required.
benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate structure
2680661-91-8 structure
Product name:benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate
CAS No:2680661-91-8
MF:C16H15BrClNO2
Molecular Weight:368.652802705765
CID:5621006
PubChem ID:165927609

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • 2680661-91-8
    • benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
    • EN300-28300723
    • benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate
    • インチ: 1S/C16H15BrClNO2/c17-14-7-6-13(15(18)10-14)8-9-19-16(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)
    • InChIKey: MFAXBBDFOMADHJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)CCNC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 366.99747g/mol
  • 同位素质量: 366.99747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 323
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • XLogP3: 4.7

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28300723-10.0g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28300723-1.0g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28300723-5g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8
5g
$3520.0 2023-09-07
Enamine
EN300-28300723-10g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8
10g
$5221.0 2023-09-07
Enamine
EN300-28300723-0.25g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28300723-0.1g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28300723-5.0g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28300723-0.5g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28300723-1g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8
1g
$1214.0 2023-09-07
Enamine
EN300-28300723-2.5g
benzyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate
2680661-91-8 95.0%
2.5g
$2379.0 2025-03-19

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate 関連文献

benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamateに関する追加情報

Introduction to Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate (CAS No. 2680661-91-8)

Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate, with the chemical formula C₁₅H₁₃BrClN₂O and CAS number 2680661-91-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both bromine and chlorine substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The< strong>N-2-(4-bromo-2-chlorophenyl)ethylcarbamate moiety is particularly interesting as it combines a carbamate group with a substituted benzyl group. This structural feature allows for diverse chemical modifications, which can be exploited in the development of novel drugs. The carbamate group is known for its ability to form stable bonds with various biological targets, while the benzyl group provides a versatile handle for further functionalization.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing bromine and chlorine substituents. These elements are known to enhance the binding affinity of molecules to biological targets, making them valuable in drug design. For instance, studies have shown that< strong>4-bromo-2-chlorophenyl derivatives exhibit promising activity against various diseases, including cancer and infectious disorders.

The synthesis of Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the carbamate bond, followed by the introduction of the bromo and chloro substituents on the aromatic ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity.

One of the most notable applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, it is possible to develop therapies that modulate these pathways effectively. The< strong>bromo and< strong>chloro substituents on Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate are particularly useful in designing molecules that interact tightly with kinase active sites.

Recent research has also explored the use of this compound in combination therapies. By pairing it with other pharmacological agents, it may be possible to enhance therapeutic efficacy while minimizing side effects. For example, studies have shown that combining kinase inhibitors with other targeted therapies can lead to synergistic effects, improving patient outcomes.

The pharmacokinetic properties of Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing safe and effective drugs. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further development.

In conclusion, Benzyl N-2-(4-bromo-2-chlorophenyl)ethylcarbamate (CAS No. 2680661-91-8) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an attractive intermediate for synthesizing novel drugs targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in medicinal chemistry.

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